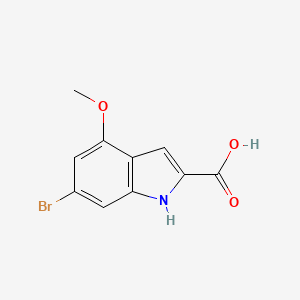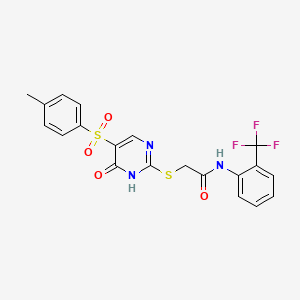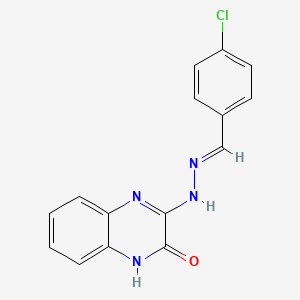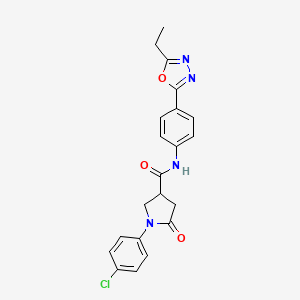![molecular formula C28H25NO5 B2410946 8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866808-31-3](/img/structure/B2410946.png)
8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C28H25NO5 and its molecular weight is 455.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Structure
Synthesis and Analogs : Research has focused on the synthesis of related compounds, including isoaaptamine analogues, which are PKC inhibitors isolated from sponges. These studies involve the preparation of quinolone intermediates through thermolysis and subsequent cyclization to achieve the desired chemical structures (Walz & Sundberg, 2000). Additionally, the synthetic routes to dibenzo[de,h]quinolinones and their potential as precursors in aromatic demethoxylation processes have been explored, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2006).
Structural Analysis and Reactivity : Detailed structural and spectral assignments of oxoisoaporphines, a class related to the compound of interest, have been accomplished using advanced NMR techniques. This research aids in understanding the molecular framework and reactivity of such compounds, which are crucial for developing new synthetic methods and materials (Sobarzo-Sánchez et al., 2003).
Pharmacological Potential
Cytotoxicity and Antitumor Activity : Certain derivatives exhibit significant topoisomerase-I targeting activity and cytotoxicity, suggesting potential pharmacological applications. Studies on nitro and amino substitutions in related chemical structures have shown enhanced activity, indicating the therapeutic relevance of these modifications (Singh et al., 2003).
Antioxidant Properties : The synthesis and evaluation of novel quinolinone derivatives for their antioxidant activities have been documented. This work contributes to understanding the potential health benefits and therapeutic applications of these compounds in combating oxidative stress-related diseases (Hassan et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . These are important targets for cancer therapies . c-Met is a protein that in humans is encoded by the MET gene. It has been recognized as a point of convergence of several pathological signaling pathways. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a type of receptor for VEGF that stimulates blood vessel formation.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, in a reversible and non-covalent manner . This interaction results in the inhibition of these targets, which can lead to a decrease in pathological signaling pathways associated with them .
Biochemical Pathways
The compound affects the biochemical pathways associated with c-Met and VEGFR-2. By inhibiting these targets, it can disrupt the signaling pathways that they are involved in. The downstream effects of this disruption can include a decrease in pathological signaling, which can have various effects depending on the specific context .
Pharmacokinetics
The compound has shown significant anti-tumor activity in vivo on a hepatocellular carcinoma (mhcc97h cells) xenograft mouse model , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The compound has demonstrated significant anti-tumor activity in vivo . This is likely due to its inhibition of c-Met and VEGFR-2, which disrupts the pathological signaling pathways associated with these targets .
Eigenschaften
IUPAC Name |
8-(3,4-dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-17-7-8-20(11-18(17)2)27(30)23-16-29(15-19-5-4-6-21(12-19)32-3)24-14-26-25(33-9-10-34-26)13-22(24)28(23)31/h4-8,11-14,16H,9-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPXSYUMDTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)



![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)



![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide](/img/structure/B2410884.png)